molecular formula C14H7Cl3N2O B14595234 2-Chloro-4-(3,4-dichlorophenoxy)quinazoline CAS No. 61067-71-8

2-Chloro-4-(3,4-dichlorophenoxy)quinazoline

Cat. No.: B14595234
CAS No.: 61067-71-8
M. Wt: 325.6 g/mol
InChI Key: KIFLBBUSHKWSPF-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,4-dichlorophenoxy)quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,4-dichlorophenoxy)quinazoline typically involves the reaction of 2-chloroquinazoline with 3,4-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,4-dichlorophenoxy)quinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,4-dichlorophenoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of critical biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(3,4-dichlorophenoxy)quinazoline is unique due to its quinazoline core, which imparts distinct biological activities compared to other phenoxy compounds. Its ability to inhibit specific enzymes and its potential as an anticancer agent set it apart from other similar compounds .

Properties

CAS No.

61067-71-8

Molecular Formula

C14H7Cl3N2O

Molecular Weight

325.6 g/mol

IUPAC Name

2-chloro-4-(3,4-dichlorophenoxy)quinazoline

InChI

InChI=1S/C14H7Cl3N2O/c15-10-6-5-8(7-11(10)16)20-13-9-3-1-2-4-12(9)18-14(17)19-13/h1-7H

InChI Key

KIFLBBUSHKWSPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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